KNT-127 - 1256921-89-7

KNT-127

Catalog Number: EVT-272249
CAS Number: 1256921-89-7
Molecular Formula: C24H24N2O2
Molecular Weight: 372.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KNT-127 is a δ-Opioid receptor agonist.
Overview

KNT-127 is a novel compound classified as a selective delta-opioid receptor agonist. It was developed to provide therapeutic benefits while minimizing the adverse effects commonly associated with opioid treatments. The compound exhibits high affinity for the delta-opioid receptor, showing significant potential in pain management and neuropsychiatric conditions. KNT-127 has been studied for its analgesic, antidepressant, and anxiolytic effects, distinguishing itself from traditional opioid therapies by not inducing convulsions or locomotor activation.

Source and Classification

KNT-127 was synthesized at Kitasato University in Japan and is categorized under delta-opioid receptor agonists. Its classification is significant due to its selective action on the delta-opioid receptor, which is implicated in various physiological processes including pain modulation and mood regulation. Research indicates that KNT-127 has a Ki value of 0.16 nM for the delta-opioid receptor, demonstrating a substantial selectivity over mu-opioid and kappa-opioid receptors, which have Ki values of 21.3 nM and 153 nM respectively .

Synthesis Analysis

The synthesis of KNT-127 involves several key steps that ensure its purity and effectiveness as a delta-opioid receptor agonist. The compound was designed using molecular modeling techniques to optimize its interaction with the target receptor. The synthesis process includes:

  1. Starting Materials: Specific chemical precursors were selected based on their reactivity and ability to form the desired molecular structure.
  2. Reactions: A series of reactions including condensation and cyclization were employed to construct the core structure of KNT-127.
  3. Purification: The final product was purified using chromatographic techniques to isolate KNT-127 from by-products and unreacted materials.

Technical details regarding the synthesis can be found in the publication that details its design and synthesis methodology .

Molecular Structure Analysis

KNT-127 possesses a unique molecular structure that contributes to its selective binding properties. The structural formula includes various functional groups that enhance its affinity for the delta-opioid receptor while minimizing interactions with other opioid receptors.

  • Molecular Formula: C₁₉H₂₃N₃O₃
  • Molecular Weight: 345.4 g/mol
  • Structural Features: The compound contains an aromatic ring system, which is crucial for its biological activity.

The detailed structural data can be referenced in scientific literature focusing on its pharmacological properties .

Chemical Reactions Analysis

KNT-127 undergoes specific chemical reactions when interacting with biological systems. Its primary reaction involves binding to the delta-opioid receptor, initiating a cascade of intracellular signaling pathways that lead to analgesia and mood enhancement.

  1. Binding Affinity: KNT-127's binding to the delta-opioid receptor activates G-proteins, leading to inhibition of adenylate cyclase activity.
  2. Signal Transduction: This activation results in downstream effects such as decreased neuronal excitability and modulation of neurotransmitter release.

Research has demonstrated that KNT-127 effectively alters synaptic transmission in experimental models, showcasing its potential therapeutic benefits .

Mechanism of Action

The mechanism of action for KNT-127 primarily revolves around its role as an agonist at the delta-opioid receptor:

  1. Activation: Upon administration, KNT-127 binds to the delta-opioid receptor located on neuronal membranes.
  2. G-protein Coupling: This binding activates G-proteins which then modulate ion channels and second messenger systems.
  3. Physiological Effects: The resultant physiological effects include analgesia, anxiolytic behavior, and potential antidepressant actions without typical opioid side effects such as respiratory depression or addiction.

Data from various studies highlight these mechanisms and their implications for treating pain and mood disorders .

Physical and Chemical Properties Analysis

KNT-127 exhibits several important physical and chemical properties:

  • Solubility: Soluble in saline solutions, facilitating systemic administration.
  • Stability: Stable under standard laboratory conditions with a defined shelf life.
  • pH Range: Optimal activity observed at physiological pH levels.

These properties are essential for understanding how KNT-127 can be effectively utilized in therapeutic settings .

Applications

KNT-127 has shown promise in several scientific applications:

  1. Pain Management: Its potent analgesic properties make it a candidate for treating chronic pain conditions.
  2. Neuropsychiatric Disorders: Studies indicate potential benefits in managing anxiety and depression through modulation of neuroinflammatory pathways.
  3. Research Tool: As a selective delta-opioid receptor agonist, KNT-127 serves as an important tool for studying delta-opioid receptor functions in various biological contexts.

The ongoing research into KNT-127 continues to explore its full therapeutic potential across these domains .

Introduction to Delta Opioid Receptor (DOP) Agonists

Neuropharmacological Significance of DOP Activation

Delta Opioid Receptors (DOPs) represent a critical therapeutic target within the GPCR superfamily, distinct from the μ-opioid receptor (MOR) in their ability to modulate affective states and chronic pain without significant abuse liability or respiratory depression. DOP activation produces robust antinociceptive effects in chronic inflammatory and neuropathic pain models by inhibiting nociceptive processing in the dorsal root ganglia (DRG) and spinal cord [1] [4]. Notably, DOP agonists demonstrate efficacy in emotional regulation, with preclinical studies confirming their ability to alleviate depressive-like behaviors in the forced swim test and anxiety-like responses in elevated plus-maze paradigms. This dual action addresses the frequent comorbidity of chronic pain with mood disorders, positioning DOP agonists as multifaceted neuropharmacological agents [1] [6]. Mechanistically, DOP engagement activates Gi/o-mediated inhibition of adenylyl cyclase, reducing cAMP production. However, emerging evidence reveals complex post-receptor signaling cascades, including β-arrestin-independent activation of PI3K/Akt/mTORC1 pathways in the infralimbic prefrontal cortex (IL-PFC), which drive synaptic plasticity and underlie rapid antidepressant effects [8].

Table 1: Neuropharmacological Actions of Selective DOP Agonists

AgonistAnalgesic EfficacyAntidepressant EffectsReceptor TraffickingKey Signaling Pathways
SNC80Strong (chronic pain)YesInternalization & degradationGRK2/3-dependent pT361/pS363
KNT-127Strong (inflammatory)Yes (rapid onset)Minimal internalizationPI3K-mTORC1, MEK/ERK
TAN-67ModerateYesVariablecAMP inhibition
ADL5859StrongModerateNon-internalizingG-protein biased

Historical Development of Selective DOP Agonists

The quest for selective DOP agonists began with the identification of the opioid receptor triad (μ, δ, κ) in 1976. Early peptide-based agonists like DPDPE ([D-Pen²,D-Pen⁵]-enkephalin) established DOP’s analgesic potential but exhibited poor blood-brain barrier (BBB) penetration and metabolic instability. The 1990s marked a turning point with the discovery of non-peptidic scaffolds:

  • TAN-67: Synthesized by Nagase et al. (1992) using the "message-address" concept applied to the DOP antagonist naltrindole (NTI). Though pioneering, its moderate affinity (Ki >10 nM) and limited BBB permeability restricted utility [3].
  • SNC80: A benzamide derivative developed in the late 1990s, exhibiting high DOP affinity (Ki = 1–5 nM) and systemic activity. Despite robust efficacy in pain and depression models, it induced convulsions and receptor internalization, limiting clinical translation [1] [5].
  • KNT-127 Era: Rational optimization of TAN-67’s scaffold addressed prior limitations. Introduction of a quinoline moiety enhanced DOP affinity (Ki = 0.16 nM) and BBB penetration. KNT-127 emerged as a clinical candidate due to its favorable pharmacokinetics and absence of convulsant activity at therapeutic doses [3] [6]. This evolution exemplifies structure-driven refinement to balance target engagement and safety.

KNT-127: Structural and Functional Distinctiveness

KNT-127 (1,2,3,4,4a,5,12,12a-octahydro-2-methyl-4aβ,1β-([1,2]benzenomethano)-2,6-diazanaphthacene-12aβ,17-diol) features a morphinan-6,8-diol core integrated with a quinoline moiety. This hybrid structure confers exceptional DOP selectivity (>100-fold vs. MOR/KOR) by optimizing interactions within the orthosteric binding pocket. The rigid morphinan skeleton stabilizes active-state receptor conformations, while the quinoline group enhances hydrophobic contacts with transmembrane domains [3] [10]. Functionally, KNT-127 exhibits ligand-biased signaling:

  • G-protein Bias: It potently inhibits cAMP accumulation (EC₅₀ = 3.2 nM) but minimally recruits β-arrestin-2. This contrasts with SNC80, which robustly activates both pathways. Biased agonism is attributed to the morphinan core restricting conformational changes needed for β-arrestin coupling [8] [10].
  • Cellular Trafficking: Unlike SNC80, KNT-127 does not induce significant DOP internalization or degradation in DOP-eGFP knock-in models. This property correlates with sustained receptor resensitization and reduced tolerance in inflammatory pain models [5] [9].
  • Downstream Signaling: In the IL-PFC, KNT-127 activates mTORC1 via PI3K/Akt, increasing excitatory postsynaptic currents (mEPSCs) in pyramidal neurons. Simultaneously, it suppresses GABA release from parvalbumin-positive interneurons, enhancing net cortical excitation. This dual modulation underpins rapid antidepressant effects, demonstrated in social defeat stress models [6] [8].

Table 2: Structural and Pharmacological Comparison of Key DOP Agonists

PropertySNC80TAN-67KNT-127
Chemical ClassBenzamideBenzimidazoleMorphinan-Quinoline
DOP Affinity (Ki)1–5 nM~20 nM0.16 nM
β-arrestin RecruitmentHighModerateLow
Receptor InternalizationExtensivePartialMinimal
Therapeutic WindowLimited (convulsions)ModerateHigh

Illustration: KNT-127’s Mechanisms in the Infralimbic Cortex

1. KNT-127 binds DOP on PV+ interneurons → Gαi/o activation  2. PI3K-Akt-mTORC1 pathway phosphorylation  3. ↓ GABA vesicle release from interneurons  4. Net disinhibition of pyramidal neurons → ↑ synaptic plasticity  

This unique signaling profile positions KNT-127 as a template for next-generation DOP therapeutics targeting treatment-resistant depression and chronic pain without the limitations of classical opioids.

Properties

CAS Number

1256921-89-7

Product Name

KNT-127

IUPAC Name

(6R,6aS,14aR)-17-methyl-5,6,7,14-tetrahydro-6aH-6,14a-(epiminoethano)naphtho[2,1-b]acridine-2,6a-diol

Molecular Formula

C24H24N2O2

Molecular Weight

372.46

InChI

InChI=1S/C24H24N2O2/c1-26-9-8-23-14-21-17(10-16-4-2-3-5-20(16)25-21)13-24(23,28)22(26)11-15-6-7-18(27)12-19(15)23/h2-7,10,12,22,27-28H,8-9,11,13-14H2,1H3/t22-,23-,24-/m1/s1

InChI Key

NFXFNBIPWUYEIM-WXFUMESZSA-N

SMILES

OC1=CC2=C(C=C1)C[C@]3([H])[C@]4(O)CC5=CC6=CC=CC=C6N=C5C[C@@]42CCN3C

Solubility

Soluble in DMSO

Synonyms

KNT-127; KNT 127; KNT127;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.